molecular formula C18H12N2O5 B2598202 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931954-13-1

7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2598202
CAS No.: 931954-13-1
M. Wt: 336.303
InChI Key: ZIAWFHPDLTVKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a coumarin core (2H-chromen-2-one) substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group and a hydroxyl group at position 5. This compound’s structural features suggest possible applications in medicinal chemistry, particularly in areas where coumarins are known to exhibit bioactivity, such as antioxidant, anti-inflammatory, or anticancer therapies .

Properties

IUPAC Name

7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-17(25-20-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAWFHPDLTVKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzohydrazide and 7-hydroxy-2H-chromen-2-one.

    Formation of Oxadiazole Ring: The 4-methoxybenzohydrazide is reacted with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This step often involves cyclization reactions under acidic or basic conditions.

    Coupling Reaction: The resulting oxadiazole derivative is then coupled with 7-hydroxy-2H-chromen-2-one using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic -OH group at position 7 is susceptible to oxidation. Under mild oxidative conditions (e.g., H₂O₂/Fe²⁺), the hydroxyl group undergoes oxidation to form a quinone-like structure, altering the chromenone core’s electron distribution. This reaction is pH-dependent, with optimal yields observed in weakly acidic conditions (pH 4–6).

Key Observations

  • Product : 7-oxo derivative with a conjugated ketone system.

  • Impact : Loss of hydrogen-bonding capacity but enhanced π-π stacking interactions due to extended conjugation .

Esterification and Etherification

The hydroxyl group at position 7 participates in nucleophilic substitution reactions. For example:

  • Acetylation : Treatment with acetic anhydride in pyridine yields the 7-acetoxy derivative .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) produces 7-alkoxy analogs .

Reaction Conditions

ReactantConditionsYield (%)
Acetic anhydridePyridine, 80°C, 4h82%
Methyl iodideK₂CO₃, DMF, 60°C, 6h75%

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring to yield a carboxylic acid derivative .

  • Reaction with Amines : Primary amines (e.g., aniline) replace the oxadiazole’s oxygen atom, forming substituted amidine derivatives.

Mechanistic Insight
The reaction proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack at the electrophilic carbon adjacent to the nitrogen .

Electrophilic Aromatic Substitution

The coumarin core’s electron-rich aromatic system undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 6 or 8 .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Regioselectivity
Substitution favors the para position relative to the hydroxyl group due to directing effects .

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating metal ions via the carbonyl oxygen and hydroxyl group:

  • Cu(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, confirmed by UV-Vis spectroscopy (λₘₐₓ shift from 320 nm to 370 nm) .

  • Applications : These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the coumarin moiety undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives .

Experimental Data

SubstrateProduct StructureQuantum Yield
EthyleneFused cyclobutane-coumarin0.45

Biochemical Interactions

The compound inhibits cytochrome P450 enzymes via competitive binding, as shown in kinetic studies (Kᵢ = 2.3 μM) . Docking simulations reveal hydrogen bonding between the hydroxyl group and Thr⁵²³ residue of the enzyme .

Scientific Research Applications

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one demonstrate efficacy against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. In vitro tests revealed that these compounds possess high antibacterial activity, suggesting their potential as therapeutic agents in treating bacterial infections .

Antioxidant Properties

Coumarins are recognized for their antioxidant capabilities. The presence of the hydroxyl group in the structure of 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases . This property is particularly relevant in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of coumarin derivatives. The specific compound under discussion may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests possible applications in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions .

Synthesis and Biological Evaluation

A study focused on synthesizing various coumarin derivatives, including 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, evaluated their antimicrobial activity against several pathogens. The results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics .

Structure-Activity Relationship Analysis

Another investigation analyzed the structure-activity relationship (SAR) of coumarin-based compounds. It was found that modifications at specific positions on the coumarin ring could enhance biological activity. This study emphasized the importance of functional groups like methoxy and hydroxyl in increasing potency against targeted diseases .

Data Table: Summary of Biological Activities

Activity Efficacy Reference
AntimicrobialHigh against S. pneumoniae
AntioxidantModerate
Anti-inflammatorySignificant

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The oxadiazole ring and hydroxy group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Coumarin vs. Chroman-4-one :
    The target compound’s coumarin core (2H-chromen-2-one) differs from chroman-4-one derivatives (e.g., 7-hydroxy-3-(4-hydroxybenzyl)-chroman-4-one in ). Chroman-4-one lacks the conjugated lactone ring of coumarins, reducing aromaticity and altering reactivity. This structural distinction may influence biological activity; coumarins are more likely to participate in π-π stacking interactions in enzyme binding pockets .

Substituent Analysis at Position 3

  • Oxadiazole vs. Phenyl Groups :
    The target compound’s 1,2,4-oxadiazole ring at position 3 contrasts with simpler phenyl substituents in compounds like 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (). The oxadiazole’s electronegative nitrogen atoms enhance polarity and may improve binding affinity to biological targets compared to phenyl groups .
  • Methoxy vs. Trifluoromethyl Substitutions :
    Compared to 7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one (), the target compound’s 4-methoxyphenyl group is electron-donating, whereas the trifluoromethyl group in the analog is strongly electron-withdrawing. This difference could modulate solubility, metabolic stability, and target interactions .

Functional Group Variations at Position 7

  • Hydroxyl vs. Methoxy Groups: The 7-hydroxy group in the target compound contrasts with 7-methoxy substituents in analogs like the compound from .

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Comparable Compounds

Compound Name Core Structure Position 3 Substituent Position 7 Group Melting Point (°C) Notable Bioactivity Source
Target Compound 2H-chromen-2-one 3-(4-methoxyphenyl)-1,2,4-oxadiazole -OH N/A Hypothesized: Antioxidant -
7-Hydroxy-3-(4-methoxyphenyl)-8-(piperidinyl)-4H-chromen-4-one (2t) 4H-chromen-4-one 4-methoxyphenyl -OH 141–143 Not reported
7-Methoxy-3-[3-(4-CF3-phenyl)-oxadiazole]-2H-chromen-2-one 2H-chromen-2-one 3-(4-CF3-phenyl)-1,2,4-oxadiazole -OCH3 N/A Not reported
Chalcone derivative (Compound 1, ) Prop-2-en-1-one 4-methoxyphenyl -OH/-OCH3 N/A Antioxidant, anti-inflammatory

Key Observations:

  • Melting Points : The piperidinyl-substituted chromen-4-one (2t) has a defined melting point (141–143°C), suggesting crystalline stability, while oxadiazole-containing coumarins lack reported data .
  • NMR Trends : The target compound’s ¹H-NMR would likely show a deshielded proton near the oxadiazole ring, similar to shifts observed in (δ 8.32 for oxadiazole-adjacent protons) .

Biological Activity

7-Hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its effects on various cellular pathways, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core substituted with a methoxyphenyl group and an oxadiazole moiety. Its chemical formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, indicating a complex structure that contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • SIRT3 Activation : Recent studies have shown that compounds similar to 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can activate SIRT3, a mitochondrial deacetylase involved in cellular stress responses. This activation has been linked to protective effects against oxidative stress and inflammation in various models of disease, particularly pulmonary fibrosis .
  • Antitumor Activity : The oxadiazole moiety is known for its antitumor properties. Compounds containing this structure have demonstrated cytotoxic effects against various cancer cell lines. For instance, related oxadiazole derivatives have shown promising results with IC50 values indicating significant antiproliferative activity .
  • Antioxidant Properties : The presence of hydroxyl groups in the chromenone structure is associated with antioxidant activity. This property may contribute to the compound's ability to mitigate oxidative damage in cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and its analogs:

Activity IC50 Value (µg/mL) Cell Line/Model Reference
Cytotoxicity1.61 ± 1.92A-431 (skin cancer)
AntioxidantNot specifiedIn vitro oxidative stress model
SIRT3 ActivationSignificant activationMouse model of pulmonary fibrosis
Antitumor< 10Various cancer cell lines

Case Studies

  • Pulmonary Fibrosis Model : In a study involving mice subjected to bleomycin-induced lung injury, the administration of 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one resulted in reduced inflammation and collagen deposition. The mechanism was attributed to the activation of SIRT3 and subsequent modulation of TGF-β signaling pathways .
  • Antitumor Efficacy : A comparative study assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound demonstrated potent activity comparable to established chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and what are their key methodological considerations?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization:

  • Step 1 : Formation of the coumarin core (e.g., 7-hydroxy-2H-chromen-2-one) via solid-phase reactions using malonic acid and phenol derivatives in the presence of catalysts like ZnCl₂ and POCl₃ .
  • Step 2 : Introduction of the 1,2,4-oxadiazole moiety. Cyclocondensation of amidoximes with activated carboxylic acids (e.g., using CDI as an activating agent in DMF) is a robust method .
  • Step 3 : Functionalization of the oxadiazole ring with 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
    Key considerations : Reaction temperature, solvent polarity, and purification methods (e.g., silica gel chromatography or HPLC) significantly impact yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the coumarin and oxadiazole frameworks. For example, the 7-hydroxy proton appears as a singlet near δ 6.8 ppm, while oxadiazole carbons resonate at ~165–170 ppm .
  • X-ray crystallography : SHELXL/SHELXS software suites are widely used for structure refinement. Key parameters include high-resolution data (≤ 0.8 Å), anisotropic displacement parameters, and validation via R-factors (target < 0.05) .
  • UV/Vis and IR : The conjugated system shows strong absorption at 300–350 nm (π→π* transitions), and IR confirms hydroxyl (3200–3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

  • Byproducts : Unreacted starting materials (e.g., malonic acid derivatives) or regioisomeric oxadiazoles may form due to incomplete cyclization.
  • Mitigation : Optimize reaction time (e.g., reflux for 2–4 hours in POCl₃) and employ gradient HPLC for purification (e.g., hexane/ethyl acetate elution) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., β-catenin) identifies key interactions (e.g., hydrogen bonding with the oxadiazole nitrogen).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with bioactivity data .
  • Challenges : Accurate force field parameterization for the oxadiazole ring requires high-level DFT calculations (e.g., B3LYP/6-311+G**) .

Q. How are structural contradictions resolved between spectroscopic and crystallographic data?

  • Case example : Discrepancies in hydroxyl group positioning (NMR vs. X-ray) are resolved by analyzing hydrogen-bonding networks in the crystal lattice. SHELXL refinement with restraints on bond distances/angles ensures consistency .
  • Validation : Cross-check experimental data with Cambridge Structural Database (CSD) entries for similar coumarin-oxadiazole hybrids .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Microreactor synthesis : Continuous flow systems enhance reaction control (e.g., residence time < 10 minutes) and reduce side reactions, achieving yields up to 85% for oxadiazole intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) for coupling reactions reduce step count and improve atom economy .

Q. How is the compound’s stability assessed under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The oxadiazole ring is prone to hydrolysis under acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .
  • Photostability : UV exposure tests (e.g., ICH Q1B guidelines) reveal degradation pathways (e.g., coumarin ring cleavage) .

Methodological Tables

Q. Table 1. Comparative Yields of Oxadiazole Synthesis Methods

MethodActivating AgentSolventYield (%)Reference
CyclocondensationCDIDMF65–85
Microreactor Flow ChemistryNoneMeCN40–63
POCl₃-Mediated CyclizationPOCl₃Toluene50–70

Q. Table 2. Key Crystallographic Parameters

ParameterValueSoftware UsedReference
R-factor≤ 0.038SHELXL
Space GroupP2₁/cSHELXT
Resolution Limit (Å)0.78SHELXS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.